Citronellyl benzoate

Description

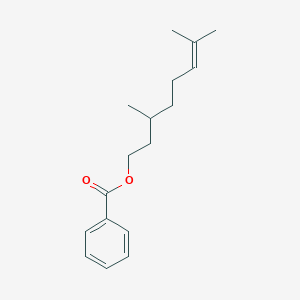

Structure

3D Structure

Properties

CAS No. |

10482-77-6 |

|---|---|

Molecular Formula |

C17H24O2 |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

3,7-dimethyloct-6-enyl benzoate |

InChI |

InChI=1S/C17H24O2/c1-14(2)8-7-9-15(3)12-13-19-17(18)16-10-5-4-6-11-16/h4-6,8,10-11,15H,7,9,12-13H2,1-3H3 |

InChI Key |

UDPCCAUIDDVTEL-UHFFFAOYSA-N |

SMILES |

CC(CCC=C(C)C)CCOC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(CCC=C(C)C)CCOC(=O)C1=CC=CC=C1 |

Other CAS No. |

10482-77-6 |

Origin of Product |

United States |

Synthetic Methodologies for Citronellyl Benzoate and Analogues

Chemical Synthesis Routes for Citronellyl Benzoate (B1203000)

The chemical synthesis of citronellyl benzoate primarily involves the formation of an ester bond between citronellol (B86348) and a benzoic acid derivative. This can be accomplished through several established techniques.

The most common method for synthesizing esters is the Fischer-Speier esterification. This reaction involves heating a carboxylic acid (benzoic acid) and an alcohol (citronellol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.nettcu.eduyoutube.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the byproduct, water, is typically removed by azeotropic distillation. researchgate.netgoogle.com The general procedure involves mixing the reactants, adding the acid catalyst, and refluxing the mixture for a set period. tcu.edu

Alternative catalysts can be employed to mitigate the harshness of strong Brønsted acids. For instance, Lewis acids like tin(II) chloride dihydrate (SnCl₂·2H₂O) have been shown to effectively catalyze the esterification of β-citronellol with acetic acid at room temperature, offering a milder, less corrosive alternative that can avoid complex neutralization steps. rsc.orgresearchgate.net Another classic method applicable to this transformation is the Mitsunobu reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to facilitate the esterification of geraniol (B1671447) (a terpenol similar to citronellol) with benzoic acid under mild, neutral conditions, achieving a high yield of 95%. medcraveonline.com

Modern organic synthesis seeks more efficient and selective catalytic systems. These novel approaches often provide access to unique molecular structures, such as isotopically labeled compounds.

A novel method for preparing ¹⁸O-labeled esters has been developed utilizing a nickel-catalyzed three-component reaction. researchgate.net This approach allows for the synthesis of isotopically labeled esters, including this compound, from amides, alkyl halides, and ¹⁸O-labeled water. researchgate.net The technique demonstrates excellent selectivity and is compatible with a diverse range of amides and alkyl halides, highlighting its utility in creating specialized labeled compounds for mechanistic studies or as tracers. researchgate.net

The molecular structure of citronellol features a primary hydroxyl group, a chiral center at C3, and a carbon-carbon double bond. These features demand careful consideration of selectivity during synthesis.

Regioselectivity : Esterification reactions, whether chemically or enzymatically catalyzed, are highly regioselective for the primary hydroxyl group of citronellol. The nucleophilicity of the oxygen in the hydroxyl group is significantly greater than that of the C=C double bond, ensuring that the reaction occurs exclusively at the desired alcohol moiety without interfering with the alkene.

Stereoselectivity : The chiral center in citronellol is not directly involved in the esterification reaction at the terminal hydroxyl group. Therefore, conventional methods like Fischer or Mitsunobu esterification, as well as lipase-catalyzed reactions, typically proceed with full retention of the original stereochemistry at the C3 position. However, it is crucial to employ mild conditions, as harsh acidic environments can sometimes induce side reactions such as cyclization (forming isopulegol (B1217435) derivatives) or isomerization of the double bond, which could potentially compromise the stereochemical integrity of the final product.

Novel Catalytic Approaches for Benzoate Esterification

Enzymatic Synthesis of Citronellyl Esters

As an alternative to chemical synthesis, enzymatic methods offer a greener and often more selective route to producing esters. medcraveonline.com These biocatalytic processes operate under mild conditions, reducing energy consumption and the formation of byproducts. researchgate.net

Lipases are widely used enzymes for the synthesis of flavor and fragrance esters, including those derived from citronellol. medcraveonline.comresearchgate.netresearchgate.net These enzymes can catalyze both esterification (reaction of an alcohol with a carboxylic acid) and transesterification (reaction of an alcohol with a donor ester). medcraveonline.comicm.edu.pl

Immobilized Candida antarctica lipase (B570770) B (commonly known as Novozym 435) is a particularly effective biocatalyst for producing citronellyl esters, often achieving yields greater than 99% in solvent-free media. medcraveonline.comresearchgate.net Other lipases, such as those from Thermomyces lanuginosus and even crude lipases from plant seedlings like black cumin, have also been successfully employed. icm.edu.pld-nb.info The transesterification of citronellol with geranyl acetate (B1210297) using black cumin seedling lipase in n-hexane resulted in a 76.32% yield of citronellyl acetate after 72 hours at 41°C. icm.edu.pl The choice of solvent, temperature, and substrate ratio are critical parameters that must be optimized to maximize the reaction yield. icm.edu.pl

The table below summarizes findings from various studies on the lipase-catalyzed synthesis of citronellyl esters.

| Lipase Source | Reaction Type | Substrates | Solvent | Temperature (°C) | Yield (%) | Reference |

| Candida antarctica lipase B (Novozym 435) | Esterification | Citronellol, Various Acids | Solvent-free | - | >99 | researchgate.net |

| Carica papaya lipase | Esterification | Citronellol, Acetic Acid | - | - | 99 | medcraveonline.com |

| Black Cumin Seedling Lipase | Transesterification | Citronellol, Geranyl Acetate | n-Hexane | 41 | 76.32 | icm.edu.pl |

| Pseudomonas sp. lipase | Esterification | Citronellol, Vinyl Acetate | n-Hexane | 30 | 80.2 | medcraveonline.com |

Lipase-Catalyzed Transesterification and Esterification

Screening and Optimization of Lipase Sources

The selection of an appropriate lipase source is a critical first step in developing an efficient enzymatic synthesis process. Different lipases exhibit varying degrees of activity and stability depending on the reaction conditions and substrates.

Pseudomonas fluorescens : Lipase from Pseudomonas fluorescens has been successfully used in the synthesis of various esters. nih.govnih.gov For instance, a modified form of this lipase demonstrated catalytic activity in benzene (B151609) for the synthesis of methyl laurate at an unusually low temperature of -3°C. nih.gov Furthermore, wool-immobilised Pseudomonas fluorescens lipase has proven to be a cost-effective and sustainable catalyst for the transesterification of rose geranium oil in a solvent-free system, achieving 88% conversion of citronellol. chemrxiv.org Immobilized P. fluorescens lipase has also been effectively used in the transesterification of palm oil. researchgate.net

Candida antarctica B (CALB) : Lipase B from Candida antarctica (CALB), often used in its immobilized form as Novozym® 435, is one of the most extensively studied and versatile lipases for ester synthesis. scielo.brnih.goviaea.orgd-nb.info It has demonstrated high efficiency in the synthesis of a variety of esters, including citronellyl esters. researchgate.netscielo.br Studies have shown that CALB can effectively catalyze the acylation of citronellol with various linear acylating agents, achieving high conversion rates. scielo.br Novozym 435 has been employed in the synthesis of citronellyl acetate from citronellol and vinyl acetate, with investigations into the kinetics and mechanism of the reaction. acs.org

Plant Seedling Lipases : Lipases derived from plant seedlings offer a readily available and cost-effective alternative to microbial lipases. researchgate.netscielo.brbio-conferences.org Acetone powders from germinated rape seeds have been identified as potential biocatalysts for producing low molecular weight flavor esters. researchgate.net Research has demonstrated the use of crude black cumin seedling lipase for the synthesis of citronellyl acetate, achieving a 76.3% yield after 72 hours. icm.edu.pl Lipases from sources like corn have shown a preference for short-chain fatty acids in organic media. researchgate.net The esterase from Pisum sativum seeds has also been shown to efficiently catalyze the esterification of various aromatic carboxylic acids. jabonline.in

Optimization of Reaction Conditions

To maximize the yield and efficiency of this compound synthesis, several reaction parameters must be carefully optimized.

Solvent-Free Media : Conducting enzymatic esterifications in solvent-free systems is a key principle of green chemistry, as it increases volumetric productivity and eliminates hazardous solvent waste. mdpi.comrsc.orgrsc.org The synthesis of citronellyl and geranyl oleate (B1233923) has shown higher yields in the absence of organic solvents. researchgate.net Solvent-free systems have been successfully applied to the enzymatic esterification of potato maltodextrin (B1146171) and the production of biolubricants. mdpi.comcabbi.bio

Ionic Liquids : Ionic liquids (ILs) are emerging as promising alternative reaction media, enhancing substrate solubility and enzyme stability. rsc.orgsioc-journal.cnuni-pannon.hu They can be particularly effective in dissolving polar substrates like sugars for ester synthesis. rsc.orgmdpi.com The use of certain ionic liquids, such as 1-methyl-3-octylimidazolium tetrafluoroborate (B81430) (MOIM-BF4), has been shown to significantly increase the yield of enzymatic esterification. mdpi.com Spongelike ionic liquids have also been used as effective monophasic reaction media for lipase-catalyzed synthesis of flavor esters, with product yields nearing 100%. acs.org

Temperature : Temperature is a critical parameter that influences both the reaction rate and enzyme stability. While higher temperatures can increase the reaction rate, they can also lead to thermal denaturation of the enzyme. nih.gov For the synthesis of pyrrole (B145914) esters using Novozym 435, the optimal temperature was found to be 50°C, with a significant decrease in conversion at 60°C. nih.gov In another study, the synthesis of various flavor esters was optimized at 35°C. researchgate.net Conversely, a modified lipase from Pseudomonas fluorescens showed maximum activity for methyl laurate synthesis at an exceptionally low temperature of -3°C. nih.gov

Kinetic Studies of Enzymatic Esterification Processes

Understanding the kinetics of the enzymatic reaction is crucial for process optimization and reactor design.

Kinetic studies on the lipase-catalyzed synthesis of citronellyl laurate using Novozym SP 435 revealed that the reaction follows an ordered bi-bi mechanism with a dead-end complex of lauric acid. researchgate.net

The synthesis of citronellyl acetate catalyzed by Novozym 435 was found to follow a ping-pong bi-bi mechanism with inhibition by both citronellol and vinyl acetate. acs.org

A comparative kinetic study of citronellol acylation through esterification and transesterification showed that transesterification resulted in a significantly lower reaction time for achieving high ester conversions. researchgate.netscielo.br For example, the production of citronellyl propionate (B1217596) was much faster via transesterification compared to esterification. researchgate.netscielo.br

Kinetic modeling of the lipase-catalyzed synthesis of other esters, such as n-butyl levulinate and phenyl benzoate, has also been conducted to elucidate their reaction mechanisms. scirp.org

Biocatalytic Approaches for Benzoate Ester Formation (General Principles)

Biocatalysis, particularly using lipases and esterases, is a well-established method for the formation of ester bonds due to the high chemo-, regio-, and stereoselectivity of these enzymes. rsc.org Lipases are highly versatile as they can catalyze not only hydrolysis but also esterification, transesterification, and amidation in environments with low water content. researchgate.netd-nb.info These enzymes are attractive for industrial applications because they are non-toxic, recyclable, and operate under mild conditions, which limits the formation of by-products. d-nb.info The mechanism for the alkaline hydrolysis of benzoate esters often proceeds via the BAC2 mechanism, where the rate-determining step is the addition of a hydroxide (B78521) ion to the carbonyl group. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to design chemical processes that are environmentally benign. imist.masolubilityofthings.com Key principles relevant to this compound synthesis include:

Waste Prevention : Designing syntheses to minimize waste is a primary goal. imist.ma

Atom Economy : This principle focuses on maximizing the incorporation of all reactant atoms into the final product. acs.org Esterification reactions with high atom economy (around 90%) and high yields (>99%) are considered green. sophim.com

Use of Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with greener alternatives like water, supercritical fluids, or ionic liquids. jove.com Solvent-free systems are particularly advantageous. mdpi.com

Use of Renewable Feedstocks : Utilizing renewable raw materials is a cornerstone of sustainable chemistry. solubilityofthings.com In the context of this compound synthesis, citronellol is derived from plant sources.

Catalysis : The use of catalysts, especially highly selective biocatalysts like enzymes, is superior to stoichiometric reagents as they can be used in small amounts and can be recycled, reducing waste and energy consumption. solubilityofthings.comacs.org

By employing immobilized lipases in solvent-free systems or in green solvents like ionic liquids, the synthesis of this compound can be aligned with the principles of green chemistry, offering a more sustainable and efficient production route.

Bioactivity and Mechanistic Studies Non Human Systems

Antifungal Activities

Studies on the antifungal properties of citronellyl benzoate (B1203000) and its derivatives have revealed varied efficacy depending on the fungal species and the specific chemical structure of the compound.

Research into the antifungal spectrum of simple citronellyl esters has shown that the nature of the acid moiety significantly influences the activity against different fungi. researchgate.net While many citronellyl esters show limited antifungal power, citronellyl benzoate has been identified as being particularly effective against Aspergillus niger. researchgate.net In contrast, for other fungi such as Aspergillus oryzae, Alternaria alternata, and Fusarium oxysporum, the cinnamate (B1238496) ester of citronellol (B86348) demonstrated superior activity-enhancing properties compared to the benzoate ester. researchgate.net

Table 1: Comparative Antifungal Efficacy of Citronellyl Esters

| Fungal Species | Most Effective Citronellyl Ester |

|---|---|

| Aspergillus niger | Benzoate researchgate.net |

| Aspergillus oryzae | Cinnamate researchgate.net |

| Alternaria alternata | Cinnamate researchgate.net |

| Fusarium oxysporum | Cinnamate researchgate.net |

When comparing the antifungal potency of citronellyl derivatives, the general finding has been that both esters and ethers tend to show low activity. researchgate.net Some studies on related monoterpenoid derivatives, such as those of cinnamic acid, have found that esters were more active than ethers as inhibitors of Fusarium species. nih.gov However, within the specific context of citronellol derivatives, neither class has demonstrated consistently high antifungal action across the board. researchgate.net The activity appears to be highly dependent on the specific functional groups attached. For instance, among ether derivatives, citronellyl benzyl (B1604629) ether was effective against F. oxysporum, highlighting that specific structural features are more critical than the general classification as an ester or ether. researchgate.net

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For citronellol derivatives, it has been observed that the introduction of an aromatic nucleus, such as the benzyl group in ethers or the benzoate group in esters, can enhance pesticidal potency. researchgate.net

The general order of antifungal effectiveness for components of essential oils is often cited as phenols > alcohols > aldehydes > ketones > esters > hydrocarbons. frontiersin.org For esters specifically, the activity is influenced by the nature of both the alcohol and acid components. In the case of citronellyl esters, the benzoate derivative is more active against Aspergillus niger, while the cinnamate derivative is more effective against several other fungi, indicating the critical role of the acid portion of the ester. researchgate.net This suggests that the electronic and steric properties of the substituent group are key determinants of antifungal action.

Insecticidal and Repellent Activities

In contrast to their modest antifungal properties, derivatives of citronellol have shown more promising results in insecticidal and repellent studies.

Ovicidal activity refers to the ability of a substance to kill insect eggs. In studies evaluating citronellol derivatives against the eggs of the red cotton bug (Dysdercus cingulatus), this compound was not highlighted as the most potent agent. researchgate.net Instead, ether derivatives, specifically citronellyl isopropyl ether and citronellyl benzyl ether, demonstrated superior ovicidal potency. researchgate.net This suggests that for this particular biological activity, the ether linkage is more favorable than the ester linkage found in this compound.

Table 2: Summary of Bioactivity for Citronellyl Esters vs. Ethers

| Activity Type | General Finding | Most Potent Derivative Example |

|---|---|---|

| Antifungal | Activity is low and species-dependent. researchgate.net | This compound (vs. A. niger) researchgate.net |

| Insecticidal/Repellent | Ethers are more effective than esters. researchgate.net | Not specified for this compound |

| Ovicidal | Ethers are more effective than esters. researchgate.net | Citronellyl Benzyl Ether, Citronellyl Isopropyl Ether researchgate.net |

Influence of Aromatic Nuclei and Alkyl Side-Chains on Pesticidal Potency

The chemical structure of a monoterpenoid derivative, such as this compound, plays a crucial role in its pesticidal efficacy. Research indicates that the introduction of an aromatic nucleus, like the benzoate group in this compound, generally enhances the pesticidal potency of the parent alcohol, citronellol. researchgate.net This enhancement is also observed with the addition of aliphatic or branched alkyl side-chains. researchgate.net

In studies comparing simple esters of citronellol, the benzoate derivative has demonstrated superior activity against the fungus Aspergillus niger when compared to the cinnamate derivative. researchgate.net Conversely, citronellyl ethers have been found to be more effective than esters in terms of insecticidal and repellent actions. researchgate.net For instance, citronellyl isopropyl ether and citronellyl benzyl ether showed notable ovicidal potency against the eggs of the red cotton bug. researchgate.net The structure-activity relationship suggests that functional groups are key determinants of biological activity, with aromatic nuclei contributing to enhanced repellent, fungicidal, and insecticidal properties. researchgate.netresearchgate.net

Acaricidal Activities (Contextual, based on related compounds)

While direct studies on the acaricidal activity of this compound are limited, valuable insights can be drawn from research on related monoterpenoid alcohols and benzoate esters, particularly against house dust mites.

Studies on Related Monoterpenoid Alcohols and Benzoate Esters (e.g., benzyl benzoate) against House Dust Mites

Benzyl benzoate, a benzoate ester, is a well-established acaricide used to control house dust mites (Dermatophagoides pteronyssinus and Dermatophagoides farinae). patsnap.comzju.edu.cnannalsofrscb.ro It is often used as a positive control in studies evaluating the efficacy of other potential acaricides. plos.org

Several studies have compared the effectiveness of monoterpenoids to that of benzyl benzoate. For example, citronella oil has been found to be as effective as a 0.5% benzyl benzoate solution. zju.edu.cnnih.gov In one study, the monoterpenoids cinnamaldehyde (B126680) and chlorothymol (B1668835) were found to be the most effective against house dust mites, followed by citronellol. nih.gov Other research has shown that the monoterpenoids citral (B94496) and menthol (B31143) are more toxic to the American house dust mite than benzyl benzoate. oup.com Conversely, basil oil was found to be less toxic than benzyl benzoate. oup.com Some monoterpenoids, like thymol, have demonstrated acaricidal effectiveness comparable to that of benzyl benzoate. zju.edu.cn

Mechanistic Insights into Acaricidal Action

The acaricidal mechanism of benzyl benzoate, a related benzoate ester, involves its action as a neurotoxin. patsnap.comatamankimya.com It is believed to penetrate the exoskeleton of mites and act on their nervous system, causing paralysis and ultimately, death. patsnap.comatamanchemicals.com This toxic effect disrupts the function of their cell membranes and is thought to involve the inhibition of certain enzymes and receptor sites crucial for the parasite's survival. patsnap.comatamankimya.com While the precise molecular pathways are still under investigation, this neurotoxic action is effective in eradicating mites. patsnap.com

Microbial Degradation and Biotransformation Pathways

The environmental fate of this compound is influenced by microbial activity, which can lead to its degradation and biotransformation.

Biodegradation by Specific Microorganisms (e.g., Pseudomonas mendocina)

The bacterium Pseudomonas mendocina, specifically strain IBPse 105 isolated from a Cymbopogon windelandi field, has demonstrated the ability to efficiently use citronellyl acetate (B1210297) as a sole source of carbon. ejbiotechnology.inforesearchgate.netejbiotechnology.info This is significant as citronellyl acetate is a structurally similar ester to this compound. The degradation of citronellyl acetate by this bacterium begins with its hydrolysis to citronellol. ejbiotechnology.inforesearchgate.net Pseudomonas mendocina is also known to be involved in the degradation of other aromatic compounds like toluene (B28343) and xylene. hmdb.ca

The genus Pseudomonas is well-known for its metabolic versatility. Pseudomonas citronellolis and Pseudomonas aeruginosa also have the capacity to degrade citronellol. ethz.ch

Identification of Catabolic Intermediates and Pathways (e.g., hydrolysis to citronellol)

The catabolic pathway for citronellyl esters in Pseudomonas mendocina is initiated by hydrolysis. ejbiotechnology.inforesearchgate.net In the case of citronellyl acetate, it is hydrolyzed to form citronellol. ejbiotechnology.inforesearchgate.net It is presumed that this compound would undergo a similar initial step, yielding citronellol and benzoic acid.

Following the initial hydrolysis, the resulting citronellol enters a degradation pathway known as the acyclic terpene utilization (Atu) pathway. frontiersin.orgresearchgate.net This pathway begins with the oxidation of citronellol to its corresponding aldehyde, citronellal, and then to its carboxylic acid, citronellate. ethz.chfrontiersin.org These reactions are catalyzed by dehydrogenases. frontiersin.org The citronellate is then further metabolized through a series of steps, including carboxylation and hydration, eventually leading to intermediates that can enter central metabolic pathways like beta-oxidation and the leucine (B10760876) catabolic pathway, generating acetyl-CoA and acetoacetate (B1235776) for the cell's energy and carbon needs. frontiersin.org

Interactions with Biological Macromolecules (Research Tools)

Citronellyl-based photoprobes have been developed as specialized tools to identify proteins within the endoplasmic reticulum (ER) that interact with dolichyl phosphate (B84403) (Dol-P). nih.gov Dolichyl phosphate and its derivatives are crucial lipid intermediates in essential glycosylation pathways, including protein N-glycosylation, C- and O-mannosylation, and the biosynthesis of GPI anchors. nih.govresearchgate.net While many enzymes involved in the assembly of dolichyl phosphate-linked oligosaccharides (DLOs) are known, the proteins responsible for the critical transbilayer movement (flipping) of these lipids and those that regulate their synthesis have remained largely unidentified. nih.govbiorxiv.org

To address this, novel photoprobes derived from citronellol have been synthesized. nih.gov Citronellol, a 10-carbon isoprenyl alcohol, possesses the key structural feature of a reduced α-isoprene unit, which is also characteristic of dolichols, making it a suitable structural mimic. nih.gov These photoprobes, specifically named m-PAL-Cit-P and p-PAL-Cit-P, incorporate a benzophenone (B1666685) group, which is photo-reactive, and an alkyne moiety. nih.gov This alkyne serves as a "click" chemistry handle, facilitating the purification and recovery of proteins that have been tagged by the photoprobe. nih.gov

The design of these probes allows them to act as substrate analogues in the dolichol pathway. nih.gov Their effectiveness in identifying previously unknown Dol-P-interacting proteins is demonstrated by their ability to be enzymatically mannosylated by Man-P-Dol synthase (MPDS) from Chinese Hamster Ovary (CHO) cells at rates comparable to the natural substrate, Dol-P. nih.govresearchgate.net Using mass spectrometry (MS) for analysis, these photoprobes have successfully identified interactions with several yeast ER proteins, including DPM1 and ALG14, which are involved in DLO biosynthesis and lipid-mediated protein O-mannosylation. nih.govresearchgate.net These findings underscore the potential of citronellyl-based photoprobes as promising tools for discovering new ER proteins involved in the dolichol pathway, such as the elusive Dol-P flippase. nih.gov

The mechanism by which citronellyl-based photoprobes interact with and identify target proteins relies on a combination of structural mimicry, enzymatic recognition, and photo-crosslinking. nih.gov The core citronellyl structure is recognized by enzymes in the dolichol pathway due to its resemblance to dolichol, particularly the reduced α-isoprene unit. nih.gov This is confirmed by in vitro enzymatic assays showing that the probes are effective substrates for key enzymes like Man-P-Dol synthase (MPDS). nih.govresearchgate.net

The interaction process involves several key steps:

Enzymatic Recognition : The photoprobe, acting as a dolichyl phosphate analogue, enters the active site of a target enzyme. For instance, a citronellyl phosphate (Cit-P) derived photoprobe with a meta-substituted benzophenone group was found to be a superior substrate for Micrococcus luteus Man-P-undecaprenol synthase. nih.gov

Photo-activation and Crosslinking : The benzophenone moiety within the probe is a photo-crosslinking group. nih.govresearchgate.net Upon exposure to UV light, the benzophenone is activated and forms a covalent bond with nearby amino acid residues of the interacting protein. This permanently "tags" the protein that was interacting with the probe at the moment of activation. nih.gov The placement and flexibility of the benzophenone group are designed to minimize interference with the initial substrate-enzyme binding. researchgate.net

Identification and Analysis : After photo-crosslinking, the tagged proteins are isolated. The incorporated alkyne handle on the photoprobe allows for the use of Huisgen "click" chemistry, a highly specific and efficient reaction, to attach reporter molecules (like biotin (B1667282) or fluorescent dyes) for purification and detection. nih.gov The identified proteins that have photoreacted with the probes are then analyzed and identified using mass spectrometry (MS). nih.govresearchgate.net

This mechanism has enabled the specific tagging and subsequent identification of ER proteins that interact with dolichyl phosphate, providing a powerful method for elucidating the components of complex cellular pathways. nih.gov

Analytical Characterization and Methodological Advancements for Citronellyl Benzoate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structural features and confirming the identity of citronellyl benzoate (B1203000).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural determination of citronellyl benzoate. ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

In the ¹H NMR spectrum of a citronellyl-based compound, specific chemical shifts and coupling patterns confirm the presence of the citronellyl group. For instance, the protons of the methyl groups attached to the double bond and the chiral center typically appear as distinct signals. The olefinic proton shows a characteristic triplet, while the methylene (B1212753) protons adjacent to the ester oxygen and the double bond exhibit complex multiplets. nih.gov The aromatic protons of the benzoate moiety typically appear as multiplets in the downfield region of the spectrum. researchgate.net

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. This allows for the unambiguous assignment of the carbon skeleton, including the carbonyl carbon of the ester group, the aromatic carbons of the benzoate ring, and the aliphatic carbons of the citronellyl chain. scholarsresearchlibrary.comnih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, further solidifying the structural assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and investigating the fragmentation pattern of this compound, which aids in its identification. When coupled with gas chromatography (GC-MS), it becomes a highly specific and sensitive analytical method. scispace.comresearchgate.net

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight of 260.38 g/mol . uni.lu However, the molecular ion may be weak or absent in some cases. The fragmentation pattern is key to its identification. Common fragmentation pathways for esters include the loss of the alkoxy group and the acyl group. For this compound, characteristic fragments would likely include the benzoyl cation (m/z 105) and the citronellyl cation (m/z 139). Further fragmentation of the citronellyl moiety would also be observed.

Fast atom bombardment (FAB) mass spectrometry has also been used to determine the molecular ion peak of related compounds, which can be applicable to this compound analysis. scholarsresearchlibrary.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound. The most prominent absorption band in the IR spectrum is the C=O stretching vibration of the ester group, which typically appears in the region of 1700-1750 cm⁻¹. scholarsresearchlibrary.com Other significant absorptions include the C-O stretching vibrations of the ester, the C=C stretching of the alkene in the citronellyl moiety, and the characteristic absorptions of the aromatic ring from the benzoate group. scholarsresearchlibrary.comscispace.com The aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations appear below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. This compound is expected to exhibit strong UV absorption due to the presence of the benzene (B151609) ring in the benzoate group. scholarsresearchlibrary.comrsc.org The primary absorption bands are typically observed in the UV region, arising from the π → π* transitions of the aromatic ring. The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent used for the analysis. scholarsresearchlibrary.com

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantitative analysis.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. diabloanalytical.comnist.govnih.gov When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), it allows for both quantification and positive identification. tandfonline.comuliege.be

In GC analysis, this compound is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific chromatographic conditions and can be used for its identification by comparing it with a known standard. diabloanalytical.com The use of retention indices further aids in the reliable identification of the compound across different instruments and laboratories. akjournals.com

GC-MS combines the separation power of GC with the detection capabilities of MS, providing a definitive identification of this compound even in complex matrices like essential oils and cosmetic products. scispace.comtesisenred.netmdpi.com The mass spectrum obtained for the eluting peak can be compared with spectral libraries for confirmation. lcms.cz

Optimization of Chromatographic Conditions for this compound Analysis

The successful analysis of this compound by GC and GC-MS heavily relies on the optimization of chromatographic conditions to achieve good resolution and sensitivity. rsc.orgnist.govresearchgate.net

Key parameters that are optimized include:

GC Column: The choice of the stationary phase is critical. Non-polar or medium-polarity columns, such as those with a polydimethylsiloxane-based stationary phase (e.g., DB-5, HP-5MS), are commonly used for the analysis of esters like this compound. mdpi.com The column dimensions (length, internal diameter, and film thickness) also impact the separation efficiency.

Oven Temperature Program: A programmed temperature ramp is typically employed to ensure the efficient elution of compounds with a wide range of boiling points. The initial temperature, ramp rate, and final temperature are adjusted to achieve optimal separation of this compound from other components in the sample. tandfonline.commdpi.com

Carrier Gas Flow Rate: The flow rate of the carrier gas (usually helium or hydrogen) affects the efficiency of the separation. The optimal flow rate is determined to minimize band broadening and maximize resolution. mdpi.com

Injector and Detector Temperatures: The injector temperature must be high enough to ensure the rapid and complete volatilization of this compound without causing thermal degradation. The detector temperature is also optimized for maximum sensitivity. tandfonline.com

Injection Mode: Split or splitless injection modes can be used depending on the concentration of the analyte in the sample. Splitless injection is preferred for trace analysis to enhance sensitivity. mdpi.com

By carefully optimizing these parameters, analysts can develop robust and reliable GC and GC-MS methods for the accurate characterization and quantification of this compound in various applications.

Quantification Methodologies (e.g., internal standards, peak area ratios)

Quantitative analysis of fragrance compounds like this compound, particularly within complex matrices such as cosmetics and perfumes, commonly relies on chromatographic techniques coupled with specific quantification strategies. Gas chromatography (GC) is a widely used method for separating volatile compounds. wordpress.com

A prevalent approach for quantification is the use of internal standards (IS). This method involves adding a known amount of a non-interfering compound to both the standard solutions and the unknown samples before analysis. The ratio of the peak area of the analyte (this compound) to the peak area of the internal standard is then used to construct a calibration curve and determine the concentration in the sample. This technique effectively compensates for variations in injection volume and potential matrix effects. For the analysis of fragrance allergens, which includes structurally similar benzoate esters, compounds like 1,4-dibromobenzene (B42075) and 4,4'-dibromobiphenyl (B48405) are often employed as internal standards in GC-Mass Spectrometry (GC-MS) methods. uliege.besrainstruments.com The concentration of the target analyte is calculated based on the peak area ratio of the analyte to the internal standard. mdpi.com For instance, in the analysis of fragrance allergens in cosmetic products, calibration curves are typically generated by plotting the peak area ratio of the target compound to the internal standard against the concentration ratio. nih.gov

The selection of an appropriate internal standard is critical; it should have similar chemical properties to the analyte but be absent in the original sample. For GC-Flame Ionization Detection (GC-FID) analysis, where response factors can vary between compounds, using an internal standard and calculating relative response factors is crucial for accurate quantification. bibliotekanauki.pl In many fragrance analyses, concentrations are calculated using the expression: (peak area of analyte / peak area of IS) × concentration of IS. mdpi.com This approach provides semi-quantitative data when a pure analytical standard of the analyte is not available, but for full quantification, a calibration curve with the pure standard is required.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation and quantification of a wide range of compounds, including those that are less volatile or thermally sensitive. For fragrance ingredients, HPLC, often coupled with an ultraviolet (UV) detector, provides a robust analytical method. researchgate.netpjoes.comscience.gov

While specific validated HPLC methods for this compound are not extensively detailed in the reviewed literature, methods developed for structurally similar compounds, such as other benzoate esters and fragrance allergens, provide a strong framework. For example, a rapid and specific HPLC-UV method was developed for the quantification of 25 fragrance allergens, including benzyl (B1604629) benzoate and citronellol (B86348). researchgate.net Such methods typically utilize a reverse-phase column (e.g., C18) with a gradient elution system. science.gov A common mobile phase might consist of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution, sometimes with an acid modifier like formic or acetic acid to improve peak shape. pjoes.com

For the simultaneous determination of multiple UV filters in suncare products, including diethylamino hydroxybenzoyl hexyl benzoate, an HPLC method was validated using a C18 column and a gradient mobile phase of ethanol (B145695) and acidified water. science.gov Detection is typically performed at a UV wavelength corresponding to the maximum absorbance of the analyte. The development of a stability-indicating HPLC method involves subjecting the analyte to stress conditions (acid, base, oxidation, heat) to ensure that the method can separate the intact compound from its degradation products. science.gov Quantification is achieved by creating a calibration curve from standard solutions of known concentrations and analyzing the unknown samples, often with the use of an internal standard. researchgate.net

The table below outlines a representative, though hypothetical, set of conditions for an HPLC method applicable to benzoate esters, based on established methods for related compounds.

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230 nm |

| Injection Volume | 10 µL |

Thermal Analysis Techniques

Thermal analysis techniques are instrumental in characterizing the physical and chemical properties of materials as a function of temperature. For a compound like this compound, particularly when formulated within complex systems, these methods provide critical information on stability, compatibility, and physical state.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful tools for studying fragrance compounds within delivery systems such as polymer matrices or cyclodextrin (B1172386) inclusion complexes. nih.govresearchgate.netcore.ac.uk TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition profiles. tainstruments.com DSC measures the heat flow into or out of a sample during a controlled temperature program, revealing thermal transitions like melting, crystallization, and glass transitions. acs.org

When a fragrance molecule like this compound is encapsulated or forms a complex, its thermal properties are altered. For instance, the formation of an inclusion complex with cyclodextrins can enhance the thermal stability of the guest molecule. researchgate.net TGA can demonstrate this by showing a higher decomposition temperature for the complex compared to the free fragrance. researchgate.net DSC can confirm complex formation by showing the disappearance or shift of the melting endotherm of the pure guest molecule. core.ac.ukresearchgate.net

In the context of fragrance-polymer systems, TGA is used to determine the loading of the fragrance and its release profile upon heating. nih.gov DSC analysis helps to understand the physical state of the fragrance within the polymer and how it affects the polymer's own thermal properties, such as its glass transition temperature (Tg). acs.org For example, studies on citronellyl acetate (B1210297) and other terpene esters complexed with cyclodextrins have utilized TGA and DSC to confirm the formation of inclusion complexes and assess their stability. researchgate.netresearchgate.net The thermal degradation of various esters has been examined by these methods to understand their decomposition pathways. researchgate.net

The following table illustrates typical data that could be obtained from TGA/DSC analysis of this compound in a hypothetical complex formation, based on findings for similar systems.

| Sample | Analysis Type | Observation | Interpretation |

|---|---|---|---|

| Pure this compound | DSC | Sharp endothermic peak at melting point | Melting of crystalline structure |

| Pure Host Material (e.g., Polymer) | DSC | Glass transition (Tg) or melting peak | Characteristic thermal transition of the host |

| This compound Complex | DSC | Absence or shift of the benzoate's melting peak | Indicates complex formation/amorphization |

| Pure this compound | TGA | Mass loss at boiling/decomposition temperature | Volatility and thermal stability of the free compound |

| This compound Complex | TGA | Mass loss at a higher temperature than the free compound | Enhanced thermal stability due to encapsulation |

Advanced Analytical Methodologies for Complex Matrices

The analysis of this compound in complex matrices, such as perfumes and cosmetics, often requires advanced analytical techniques to achieve the necessary selectivity and sensitivity, especially when dealing with a multitude of other structurally similar compounds. uliege.be

Comprehensive two-dimensional gas chromatography (GC×GC) is a particularly powerful technique for this purpose. gcms.cz By employing two columns with different stationary phase polarities, GC×GC provides significantly enhanced separation power compared to conventional one-dimensional GC. nih.gov This is crucial for resolving co-eluting compounds in intricate fragrance mixtures. When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GC×GC-TOF-MS offers both high-resolution separation and rapid, accurate mass analysis for confident compound identification. srainstruments.com This technique has been successfully applied to the analysis of extensive lists of fragrance allergens in perfumes, demonstrating excellent separation and repeatability. srainstruments.comgcms.cz The increased peak capacity and sensitivity of GC×GC make it ideal for detecting trace-level components and accurately characterizing the full profile of a complex sample. nih.gov

Another advanced approach involves the use of high-resolution mass spectrometry, such as GC-Orbitrap MS. This technology provides outstanding selectivity and mass accuracy, allowing for the reliable identification and quantification of target compounds even in the presence of significant matrix interference. scribd.com Such methods are invaluable for the quantitative analysis of regulated fragrance allergens in diverse cosmetic products. uliege.be

Other advanced sample preparation and introduction techniques can also be employed. Dynamic Headspace (DHS) and Thermal Desorption are used to analyze volatile and semi-volatile compounds from various sample types, offering a solvent-free method for introducing analytes into the GC system. nih.gov For challenging matrices, techniques like supercritical fluid extraction (SFE) can be combined with other methods for the selective extraction of analytes like preservatives and antioxidants from cosmetics. researchgate.net These advanced methodologies provide the robust and detailed analytical data required for quality control and research in the fragrance industry.

Environmental Dynamics and Ecotoxicological Research Non Human

Environmental Fate Processes

The environmental fate of a chemical substance describes its transport and transformation in various environmental compartments. For Citronellyl benzoate (B1203000), this involves processes such as biodegradation, adsorption to soil and sediment, volatilization into the atmosphere, and the potential to accumulate in living organisms.

As an ester, the primary step in the biodegradation of Citronellyl benzoate is expected to be hydrolysis, which cleaves the molecule into its parent alcohol, Citronellol (B86348), and carboxylic acid, Benzoic acid. The subsequent environmental degradation is then determined by the individual pathways of these two components.

Benzoic Acid and Benzoates: The benzoate portion of the molecule is known to be readily biodegradable. eaht.orgnih.gov Numerous microorganisms in both aerobic and anaerobic environments can utilize benzoate as a carbon source. nih.gov For instance, studies on sodium benzoate have demonstrated its bioremediation by bacteria such as Pseudomonas citronellolis. nih.govfrontiersin.org In soil, the half-life of benzoic acid can range from approximately 37 to 66 days. nih.gov Aerobic degradation pathways typically proceed via benzoyl-CoA to central intermediates like catechol, which are then further broken down. nih.gov Anaerobic degradation also proceeds through the central intermediate benzoyl-CoA. nih.gov

Citronellol: The citronellol moiety is also subject to biodegradation. Technical assessments have indicated that citronellol is expected to biodegrade rapidly in soil environments. epa.gov

Given that both hydrolysis products are readily biodegradable, it is inferred that this compound itself does not persist long in the environment and would be classified as a biodegradable substance.

The movement of this compound between water, soil, and air is governed by its physical and chemical properties, primarily its water solubility, octanol-water partition coefficient (logP), and vapor pressure.

Adsorption: this compound has an estimated octanol-water partition coefficient (logP) of 6.054. This high logP value indicates low water solubility and a strong tendency to partition from water into organic phases, such as soil organic carbon and sediment. Therefore, if released into aquatic environments, this compound is expected to adsorb strongly to suspended solids and sediment, reducing its concentration in the water column. This behavior is common for hydrophobic fragrance esters, which show high affinity for adsorption onto various surfaces. nih.govresearchgate.net

Volatilization: The compound has a high boiling point of 340 °C and a flash point of 162.78 °C. thegoodscentscompany.com These properties suggest a very low vapor pressure and low volatility. Consequently, volatilization from water surfaces or moist soil is not expected to be a significant environmental fate process.

Table 1: Physicochemical Properties and Environmental Behavior of this compound

| Property | Estimated Value/Characteristic | Implication for Environmental Fate |

| LogP (o/w) | 6.054 (estimated) | High potential for adsorption to soil and sediment. |

| Boiling Point | 340 °C | Low volatility; not expected to partition to air. |

| Water Solubility | Low (inferred from high logP) | Tends to move from water to solid phases. |

| Biodegradation | Expected to be readily biodegradable | Low persistence in the environment. |

Bioconcentration is the process by which a chemical's concentration in an aquatic organism exceeds its concentration in the surrounding water. The potential for a substance to bioconcentrate is often predicted by its logP value.

A high logP value, such as the estimated 6.054 for this compound, suggests a significant potential for the substance to accumulate in the fatty tissues of aquatic organisms. Regulatory frameworks often use a logP value greater than 3 as a trigger for further bioaccumulation assessment. Based on this screening criterion, this compound is considered to have a potential for bioconcentration. However, this potential may be mitigated by metabolic processes within the organism that can break down and excrete the substance.

Ecotoxicity Studies on Non-Human Organisms

Ecotoxicity assessment involves evaluating the potential for a substance to cause harm to non-human organisms in the environment. As direct ecotoxicity data for this compound is scarce, a read-across approach using data from its hydrolysis products and related compounds is employed.

The potential for adverse effects on aquatic organisms is evaluated by considering the toxicity of its expected breakdown products, citronellol and benzoate.

Citronellol: Studies on citronellol have determined a 48-hour LC50 (the concentration lethal to 50% of the test population) for the aquatic invertebrate Daphnia magna to be 14.11 mg/L. researchgate.net

Sodium Benzoate: Ecotoxicity data for sodium benzoate indicate that it is moderately to practically non-toxic to freshwater fish and invertebrates. chemrxiv.org While generally considered to have low toxicity, its degradation products could potentially affect the development and survival of aquatic life if present in high concentrations. chemrxiv.org

Table 2: Aquatic Ecotoxicity Data for Related Compounds

| Compound | Test Organism | Endpoint | Value (mg/L) | Reference |

| Citronellol | Daphnia magna (Water flea) | 48-hr LC50 | 14.11 | researchgate.net |

| Sodium Benzoate | Freshwater Fish & Invertebrates | - | Moderately to Practically Non-Toxic | chemrxiv.org |

Data on the effects of this compound on terrestrial organisms like soil-dwelling invertebrates and plants are limited. Again, information from related compounds provides insight.

Citronellol: Research has shown that citronellol exhibits toxicity towards the earthworm Eisenia fetida, with a calculated LC50 of 12.34 mg/L. researchgate.net It was also found to be phytotoxic, inhibiting root growth in the common onion, Allium cepa. researchgate.net

Benzoates: The Canadian government's ecological risk classification of a group of benzoate substances identified them as having a low potential to cause ecological harm to the terrestrial environment. canada.ca

This suggests that the citronellol moiety is the more ecotoxicologically significant portion of the this compound molecule in terrestrial environments.

Table 3: Terrestrial Ecotoxicity Data for Citronellol

| Compound | Test Organism | Endpoint | Value (mg/L) | Reference |

| Citronellol | Eisenia fetida (Earthworm) | LC50 | 12.34 | researchgate.net |

| Citronellol | Allium cepa (Onion) | - | Phytotoxic | researchgate.net |

Risk Assessment Frameworks for Fragrance Compounds in the Environment

The environmental risk assessment (ERA) for fragrance compounds like this compound is a structured process designed to evaluate the potential for adverse effects on ecosystems. A primary framework is utilized by the Research Institute for Fragrance Materials (RIFM), which aligns with the paradigm of the U.S. Environmental Protection Agency (EPA). This approach involves problem formulation, exposure and effects characterization, and finally, risk characterization.

A tiered approach is central to these frameworks, allowing for a conservative yet realistic assessment that limits the need for extensive animal testing.

Tier 1: Screening Level - This initial phase involves estimating the Predicted Environmental Concentration (PEC) of a substance. This is often calculated using models like EPISuite™, which considers the compound's physicochemical properties and annual usage volume. This PEC is then compared to a Predicted No-Effect Concentration (PNEC), which is a threshold concentration below which harmful effects on aquatic organisms are unlikely. The PNEC is often derived using Quantitative Structure-Activity Relationship (QSAR) models, which predict toxicity based on chemical structure. If the PEC/PNEC ratio is less than one, the material is generally considered to have a low environmental risk at current usage levels.

Tier 2: Refined Assessment - If the initial screening suggests a potential risk (PEC/PNEC ratio > 1), a more detailed assessment is conducted. This may involve using more specific QSAR models, such as the Ecological Structure-Activity Relationships (ECOSAR), to refine the PNEC. Measured data on the substance's biodegradation can also be used to refine the PEC, providing a more accurate picture of its concentration in the environment.

Tier 3: In-depth Studies - For compounds that still indicate a potential risk after Tier 2, further assessments are required. This can involve conducting experimental ecotoxicological studies to generate measured endpoints for toxicity, which can then be used to establish a more robust PNEC.

The U.S. EPA's Design for the Environment (DfE) program also provides criteria for screening fragrance materials to facilitate the use of safer chemicals. This pragmatic approach uses hazard-based lists, modeling, and expert judgment to evaluate fragrance components. essfeed.com For a material to meet the DfE criteria, it must satisfy requirements for various attributes, including persistence, bioaccumulation, and aquatic toxicity. essfeed.com

Table 1: Key Concepts in Environmental Risk Assessment for Fragrances

| Term | Definition | Role in Risk Assessment |

|---|---|---|

| PEC (Predicted Environmental Concentration) | The estimated concentration of a chemical in the environment resulting from all its sources. | Used to quantify the potential exposure of ecosystems to the fragrance compound. |

| PNEC (Predicted No-Effect Concentration) | The concentration of a chemical below which adverse effects on the most sensitive species in an ecosystem are not expected to occur. | Serves as the benchmark for assessing the potential toxicological effects of the compound. |

| QSAR (Quantitative Structure-Activity Relationship) | A computational model that predicts the biological or toxicological activity of a chemical based on its molecular structure. | Allows for the estimation of toxicity data when experimental data is unavailable, reducing the need for animal testing. |

| ECOSAR (Ecological Structure-Activity Relationships) | A specific QSAR program developed by the EPA to predict the aquatic toxicity of chemicals. | Used in higher tiers of risk assessment to provide more specific and refined toxicity predictions. |

Degradation Mechanisms in Environmental Contexts

Hydrolysis: As an ester, this compound is susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves the ester bond. This process would break down the compound into its constituent alcohol (citronellol) and carboxylic acid (benzoic acid). nih.govsserc.org.uk The rate of hydrolysis is dependent on environmental factors such as pH and temperature. svdcdn.com Alkaline hydrolysis, using a base like sodium hydroxide (B78521), is a common laboratory method to break down benzoate esters into sodium benzoate and the corresponding alcohol. sserc.org.uk

Biodegradation: Once hydrolysis occurs, the resulting products, citronellol and benzoic acid, are known to be biodegradable.

Citronellol: This acyclic monoterpenoid alcohol is readily metabolized by various microorganisms. epa.gov Several species of bacteria, particularly from the genus Pseudomonas, can use citronellol as their sole source of carbon. ejbiotechnology.infoethz.ch The degradation pathway in Pseudomonas typically involves the oxidation of the alcohol to its corresponding aldehyde (citronellal) and then to citronellic acid, which is further metabolized. ejbiotechnology.infoethz.ch Studies on citronellyl acetate (B1210297), a similar ester, show that it is first hydrolyzed to citronellol, which is then catabolized by the bacteria. ejbiotechnology.info

Benzoic Acid: Benzoic acid and its salt, sodium benzoate, are known to be readily biodegradable by a wide range of bacteria and other microorganisms under both aerobic and anaerobic conditions. nih.govnih.govnih.gov In aerobic environments, the degradation pathway often proceeds through the formation of catechol, which is then further broken down. researchgate.net Under anaerobic conditions, the benzene (B151609) ring is reduced and subsequently cleaved. nih.govoup.com The half-life of benzoic acid in soil can range from several days to weeks, depending on the conditions. nih.gov The biodegradation of benzyl (B1604629) benzoate, a structurally similar compound, by Pseudomonas desmolyticum has been shown to yield benzoic acid and benzaldehyde. semanticscholar.org

Photodegradation: Photodegradation, or the breakdown of compounds by light, may also contribute to the environmental fate of this compound. Studies on benzyl benzoate have shown that exposure to sunlight can lead to its degradation, forming products such as benzoic acid and benzyl alcohol. researchgate.net This suggests that the benzoate portion of the this compound molecule is susceptible to photochemical reactions.

Table 2: Predicted Degradation Pathway for this compound

| Degradation Step | Mechanism | Reactant(s) | Primary Product(s) | Supporting Evidence |

|---|---|---|---|---|

| Initial Breakdown | Hydrolysis | This compound, Water | Citronellol, Benzoic Acid | Known reactivity of ester bonds; studies on various benzoate esters. nih.govsserc.org.uk |

| Secondary Breakdown | Biodegradation | Citronellol | Citronellal, Citronellic Acid, CO₂, Water | Studies on Pseudomonas species utilizing citronellol as a carbon source. ejbiotechnology.infoethz.ch |

| Secondary Breakdown | Biodegradation | Benzoic Acid | Catechol, CO₂, Water | Widespread evidence of aerobic and anaerobic degradation of benzoic acid. nih.govnih.gov |

| Potential Pathway | Photodegradation | This compound, Sunlight | Benzoic Acid and other photoproducts | Inferred from photodegradation studies of benzyl benzoate. researchgate.net |

Advanced Derivatives and Structural Modifications of Citronellyl Benzoate

Design and Synthesis of Novel Citronellyl Benzoate (B1203000) Analogues

The rational design and synthesis of new analogues of citronellyl benzoate are pivotal in exploring and expanding its chemical and biological space. These efforts often involve targeted alterations to both the citronellyl and benzoate moieties of the molecule.

Structural Modifications for Enhanced or Modified Bioactivity

Research into related compounds has demonstrated that structural alterations can significantly impact bioactivity. For instance, in the context of brassinosteroid analogues, the introduction of a benzoate group into the alkyl side chain has been shown to influence plant-growth-promoting activity. mdpi.comresearchgate.net The activity of these analogues is dependent on the substituents on the aromatic ring of the benzoate group. mdpi.comresearchgate.net Similarly, studies on aurachin D analogues, which feature isoprenoid side chains like citronellyl, have shown that modifications to this chain and the aromatic ring affect their inhibitory activity against Mycobacterium tuberculosis cytochrome bd oxidase. nih.gov Specifically, substituting the farnesyl chain with a citronellyl chain in aurachin D did not significantly alter its inhibitory effects. nih.gov

Furthermore, the synthesis of novel ester imides using (S)-citronellol has led to the development of compounds with liquid crystalline properties, indicating that modifications to the citronellyl backbone can lead to entirely new functionalities. researchgate.net The enzymatic synthesis of citronellyl esters, such as citronellyl butyrate (B1204436), has also been explored to create derivatives with enhanced antibacterial and antifungal action. researchgate.net

Incorporating Functional Groups for Specific Applications (e.g., photoprobes)

The incorporation of specific functional groups into the this compound structure can equip the molecule for specialized applications, such as serving as a photoprobe. Photoprobes are valuable tools in chemical biology for identifying and studying protein-ligand interactions.

A study details the synthesis of novel citronellyl-based photoprobes designed to identify proteins that interact with dolichyl phosphate (B84403) in yeast and mammalian cells. nih.gov The synthesis involved several steps, including the reaction of (S)-citronellol with ethyl-3-hydroxy-benzoate to form an ester, followed by further modifications to introduce photoreactive and reporter groups. nih.gov These modifications included the introduction of a benzophenone (B1666685) photophore and an alkyne handle for subsequent click chemistry-based detection. nih.gov

The general synthetic strategy involved:

Esterification of a citronellol-derived alcohol with a substituted benzoate. nih.gov

Selective deprotection to reveal a phenol. nih.gov

Further functionalization to attach the photoreactive and reporter moieties. nih.gov

These synthetic efforts highlight the versatility of the citronellyl scaffold for creating sophisticated molecular tools for biological research. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological effects. These studies provide insights that guide the design of more potent and selective molecules. nih.gov

Elucidating Molecular Determinants of Biological Function

The importance of the entire molecular structure is a recurring theme. mdpi.comresearchgate.net Even subtle changes in one part of the molecule can have profound effects on its biological profile. ulisboa.pt

Computational Approaches to SAR (e.g., molecular docking, in silico screening)

Computational methods, such as molecular docking and in silico screening, are powerful tools for investigating SAR. ljmu.ac.ukresearchgate.net These approaches allow for the virtual screening of large libraries of compounds and provide insights into the potential binding modes and affinities of ligands with their target proteins. researchgate.net

Molecular docking studies have been successfully applied to understand the SAR of related compounds. For instance, in the study of brassinosteroid analogues with benzoate groups, molecular docking simulations were used to evaluate their binding affinity towards the BRI1-BAK1 receptor complex. mdpi.comresearchgate.netbvsalud.org The results indicated that the benzoate group contributes to stabilizing interactions within the receptor's active site, with binding energies ranging from -10.17 to -13.17 kcal/mol. mdpi.combvsalud.org These computational findings correlated well with experimental bioactivity data, suggesting that hydrophobic interactions and hydrogen bonding are crucial for ligand recognition. bvsalud.org

Similarly, in silico studies of monoterpenes with insecticidal activity have utilized quantitative structure-activity relationship (QSAR) modeling and molecular docking to identify promising candidates. acs.org These studies have shown that compounds like citronellyl acetate (B1210297) are potential pesticide candidates based on their predicted interactions with acetylcholinesterase. acs.org The use of these computational tools helps in prioritizing compounds for synthesis and experimental testing, thereby accelerating the discovery process. indianchemicalsociety.com

Prodrug Strategies and Delivery Systems for this compound

Prodrug strategies and advanced delivery systems represent a promising avenue for improving the therapeutic potential of compounds like this compound. nih.govgoogle.com The prodrug approach involves chemically modifying a drug into an inactive form that, after administration, is converted back to the active parent drug through enzymatic or chemical processes in the body. mdpi.com

This strategy can be employed to overcome various challenges, such as poor water solubility, instability, and low bioavailability. medcraveonline.commdpi.com For instance, the ester linkage in this compound itself can be considered a prodrug feature if the parent alcohol (citronellol) or benzoic acid is the active component. By modifying the benzoate or citronellyl moiety, one can fine-tune the rate of hydrolysis and, consequently, the release profile of the active compound. mdpi.com

Recent research on other natural products, like geraniol (B1671447) and ferulic acid, has demonstrated the feasibility of using enzymatic synthesis to create ester-based prodrugs. mdpi.com These prodrugs can enhance properties such as encapsulation efficiency in nanoparticles, which can then be used for controlled release or targeted delivery. mdpi.com The development of delivery systems, such as lipid-based nanoparticles, can further protect the prodrug from premature degradation and facilitate its transport to the target site. mdpi.comacs.org While specific research on prodrugs of this compound is not extensively documented, the principles applied to similar molecules provide a clear framework for future investigations in this area. nih.govgoogle.commdpi.com

Future Directions and Research Opportunities in Citronellyl Benzoate Studies

Integrated Omics Approaches in Biosynthesis and Bioactivity Research

The biosynthesis of Citronellyl benzoate (B1203000) involves the convergence of two major metabolic pathways: the terpenoid pathway producing its alcohol moiety, citronellol (B86348), and the phenylpropanoid pathway yielding its acid component, benzoic acid. Understanding and engineering this production in biological systems necessitates a deep dive into the underlying genetic and molecular machinery.

Future research will increasingly rely on integrated "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—to systematically unravel the complexities of Citronellyl benzoate biosynthesis. researchgate.net This multi-omics approach allows for a comprehensive view of the cellular processes, from the genes that encode the necessary enzymes to the final metabolic products. universiteitleiden.nl

Key Research Objectives:

Gene Discovery: Transcriptome analysis of plants or microorganisms that produce similar esters can help identify the specific acyltransferase genes responsible for the esterification of citronellol with benzoyl-CoA. researchgate.net For instance, studies on jasmine and wintergreen have successfully identified genes for enzymes like benzyl (B1604629) acetate (B1210297) synthase and salicylic (B10762653) acid methyltransferase, which catalyze similar reactions. researchgate.net

Pathway Elucidation: Metabolomic profiling, combined with transcriptomic data, can map the complete biosynthetic network. nih.gov This includes clarifying the flux through precursor pathways like the methylerythritol phosphate (B84403) (MEP) pathway for citronellol and the shikimate pathway for benzoic acid, identifying any regulatory bottlenecks. universiteitleiden.nluniversiteitleiden.nl

Regulatory Network Analysis: Identifying transcription factors that regulate the expression of key biosynthetic genes is crucial for metabolic engineering efforts. universiteitleiden.nl Integrated analysis can reveal how these regulatory networks respond to developmental or environmental cues, offering targets to enhance production.

Bioactivity Screening: High-throughput omics approaches can also accelerate the discovery of new biological activities. By observing changes in the transcriptome or proteome of cells or organisms exposed to this compound, researchers can infer potential mechanisms of action and identify novel therapeutic or agrochemical applications.

Development of Sustainable Production Technologies

The increasing consumer demand for natural and sustainably sourced ingredients is driving a shift away from traditional chemical synthesis towards greener production alternatives. osti.gov Research in this area is focused on biocatalysis and microbial fermentation, which offer environmentally friendly processes under mild conditions. unife.itresearchgate.net

Promising Sustainable Technologies:

Enzymatic Synthesis: The use of lipases as biocatalysts for the transesterification of citronellol presents a significant opportunity. researchgate.net Studies have demonstrated the successful lipase-catalyzed synthesis of related compounds like citronellyl acetate and benzyl benzoate. unife.itacs.org Future work should focus on optimizing reaction conditions (e.g., solvent-free systems, temperature), immobilizing enzymes for reusability, and screening for novel lipases with higher specificity and efficiency for this compound production.

Process Intensification: Advanced techniques like microwave-assisted enzymatic synthesis can dramatically reduce reaction times and energy consumption. acs.org Research on the kinetics and mechanisms of microwave-assisted synthesis of this compound could lead to highly efficient and scalable production processes.

Microbial Cell Factories: Metabolic engineering of microorganisms such as Escherichia coli or Saccharomyces cerevisiae holds immense promise for the de novo production of this compound from simple, renewable feedstocks like glucose. osti.gov This involves introducing and optimizing the biosynthetic pathways for both citronellol and benzoic acid into a microbial chassis, along with an appropriate acyltransferase. This approach enables scalable, cost-effective, and sustainable production independent of plant sources.

Exploration of Novel Bioactivities and Applications

While this compound is primarily used for its floral aroma, its constituent parts and related molecules exhibit a range of interesting biological activities, suggesting that its own bio-potential is underexplored. thegoodscentscompany.comontosight.ai Future research should systematically investigate new applications beyond the fragrance sector.

Potential Areas for Exploration:

Antimicrobial and Antioxidant Properties: Precursors like citronellol and related esters such as geranyl benzoate are known to possess antioxidant, antifungal, and antibacterial properties. ontosight.aimdpi.com It is plausible that this compound shares these characteristics. Future studies should involve rigorous screening against a panel of pathogenic bacteria and fungi, as well as assays to determine its antioxidant capacity.

Pesticidal and Insect Repellent Activity: Monoterpenoid esters are increasingly being investigated as biorational alternatives to synthetic pesticides. google.com Derivatives of citronellol have shown insecticidal and repellent effects against various pests. researchgate.net Research into the efficacy of this compound as a repellent or insecticide against agricultural pests and disease vectors like mosquitoes could open up significant new markets.

Material Science Applications: Benzoate-based compounds have found applications as plasticizers, polymer additives, and corrosion inhibitors. igi-global.com The unique chemical structure of this compound, combining a bulky terpenoid group with an aromatic ring, could impart desirable properties to polymers or other materials. Research in this area could explore its use in developing novel biomaterials or functional fluids.

Advanced Environmental Impact Assessments and Remediation Strategies

As the production and use of fragrance chemicals grow, so do concerns about their environmental footprint. nih.gov To ensure the sustainable use of this compound, it is imperative to conduct advanced environmental impact assessments that go beyond basic toxicity data.

Future research should adopt a proactive approach to environmental stewardship, focusing on a comprehensive understanding of the compound's behavior in various environmental compartments. who.int

Key Research Components:

Persistence, Bioaccumulation, and Toxicity (PBT) Assessment: A systematic PBT evaluation is essential. nih.gov This involves using validated models, such as the EPI Suite™ software, to predict the environmental persistence (half-life in water, soil, sediment) and bioaccumulation potential of this compound. These predictions should be supplemented with empirical studies to provide a robust hazard characterization.

Ecotoxicity Profiling: While initial data may be available, a broader assessment of aquatic toxicity is needed. This includes determining hazardous concentrations for various trophic levels of aquatic organisms to better understand potential ecosystem-level risks. nih.gov

Degradation Pathway Analysis: Investigating the biotic and abiotic degradation pathways of this compound is crucial. Identifying the primary degradation products and assessing their own toxicity is a key component of a complete environmental risk assessment.

Remediation Strategies: Should assessment indicate potential environmental risks, research into remediation strategies would be warranted. This could include exploring bioremediation approaches using microorganisms capable of degrading the ester or its components, or advanced oxidation processes for water treatment.

Multidisciplinary Collaborations in this compound Research

Advancing the science of this compound from its synthesis to its application and environmental impact requires a convergence of expertise from diverse scientific fields. The complexity of the research questions necessitates breaking down traditional academic silos and fostering integrated, collaborative projects. researchgate.netchimia.ch

Biosynthesis and Sustainable Production: This area benefits from collaborations between plant biologists, geneticists, microbiologists, biochemists, and chemical engineers. Elucidating a biosynthetic pathway in a plant and subsequently transferring it to a microbial host for industrial-scale production is a prime example of a multidisciplinary workflow. universiteitleiden.nlunife.it

Novel Applications: The search for new bioactivities requires partnerships between organic chemists, pharmacologists, toxicologists, entomologists, and material scientists. Chemists can synthesize derivatives for structure-activity relationship studies, while biologists and material scientists test their efficacy in relevant systems.

Environmental Assessment: Evaluating the environmental lifecycle of this compound involves environmental chemists, ecotoxicologists, and environmental modelers. This collaboration ensures that data on chemical properties, biological effects, and environmental fate are properly integrated to form a coherent risk assessment. nih.govwho.int

By fostering these interdisciplinary relationships, the scientific community can accelerate innovation, address complex challenges, and unlock the full scientific and commercial potential of this compound in a sustainable and responsible manner.

Q & A

Basic: What are the standard methodologies for synthesizing citronellyl benzoate, and how can purity be validated?

Answer: